2-Ethylhexyl 4-(dimethylamino)benzoate chemical properties and structure
2-Ethylhexyl 4-(dimethylamino)benzoate chemical properties and structure
An In-depth Technical Guide to 2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087): Chemical Properties and Structure
Introduction
2-Ethylhexyl 4-(dimethylamino)benzoate, also known by its International Nomenclature of Cosmetic Ingredients (INCI) name Ethylhexyl Dimethyl PABA or its common trade name Padimate O, is an organic compound widely utilized as a key ingredient in sunscreens and other cosmetic products for its efficacy as a UV-B absorbing agent.[1][2] It is an ester formed from the condensation of 2-ethylhexanol and 4-(dimethylamino)benzoic acid.[3][4] This compound is a colorless to yellow, oily liquid that is insoluble in water.[1][3] Its primary function in dermatological and cosmetic formulations is to absorb ultraviolet radiation in the UV-B range, thereby protecting the skin from sun damage.[3][5] This technical guide provides a detailed overview of its chemical properties, structure, and common experimental protocols for its analysis.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Ethylhexyl 4-(dimethylamino)benzoate are summarized in the table below. These properties are crucial for its application in various formulations and for its analysis and characterization in a laboratory setting.
| Property | Value |
| IUPAC Name | 2-ethylhexyl 4-(dimethylamino)benzoate[6][7] |
| Synonyms | Padimate O, Octyl dimethyl PABA, Eusolex 6007, Escalol 507[5][8] |
| CAS Number | 21245-02-3[9][10] |
| Molecular Formula | C₁₇H₂₇NO₂[5][11] |
| Molecular Weight | 277.40 g/mol [5][12] |
| Appearance | Colorless to yellow, oily liquid[1][11] |
| Boiling Point | 325 °C (lit.)[1][12] |
| Density | 0.995 g/mL at 25 °C (lit.)[1][12] |
| Refractive Index (n20/D) | 1.542 (lit.)[1][12] |
| Solubility | Soluble in alcohol and mineral oil; practically insoluble in water, glycerin, and propylene (B89431) glycol.[6] |
Chemical Structure
2-Ethylhexyl 4-(dimethylamino)benzoate is a benzoate (B1203000) ester.[1] The molecule consists of a p-(dimethylamino)benzoic acid moiety esterified with a 2-ethylhexyl group. This structure is responsible for its oil solubility and its UV-absorbing properties.
Structural Identifiers
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InChI: InChI=1S/C17H27NO2/c1-5-7-8-14(6-2)13-20-17(19)15-9-11-16(12-10-15)18(3)4/h9-12,14H,5-8,13H2,1-4H3[6][12]
Caption: Chemical structure of 2-Ethylhexyl 4-(dimethylamino)benzoate.
Experimental Protocols
The characterization and quantification of 2-Ethylhexyl 4-(dimethylamino)benzoate in various matrices, such as cosmetic formulations and biological samples, are typically performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of 2-Ethylhexyl 4-(dimethylamino)benzoate is reverse-phase HPLC.[13][14]
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Objective: To separate and quantify 2-Ethylhexyl 4-(dimethylamino)benzoate in a sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 or Newcrom R1 reverse-phase column is often suitable.[13][14]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape.[13][14] For Mass Spectrometry (MS) detection, formic acid is preferred over phosphoric acid.[13][14]
-
Detection: UV detection at the wavelength of maximum absorbance for the analyte (around 310 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a series of calibration standards with known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the identification and quantification of 2-Ethylhexyl 4-(dimethylamino)benzoate, particularly for confirming its presence and identifying its metabolites in biological samples.[15][16]
-
Objective: To identify and quantify 2-Ethylhexyl 4-(dimethylamino)benzoate and its biotransformation products.
-
Sample Preparation: For biological samples like urine, a pre-concentration and clean-up step such as solid-phase extraction (SPE) or membrane-assisted liquid-liquid extraction is often required.[16][17]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[15]
-
Data Analysis: The identification of the compound is based on its retention time and the fragmentation pattern in its mass spectrum, which is then compared to a reference standard or a spectral library.[8]
Caption: General workflow for the analysis of 2-Ethylhexyl 4-(dimethylamino)benzoate.
Conclusion
2-Ethylhexyl 4-(dimethylamino)benzoate is a well-characterized organic compound with significant applications in the cosmetics industry as a UV-B filter. Its chemical and physical properties are well-documented, enabling its effective formulation and analysis. Standard chromatographic methods such as HPLC and GC-MS provide reliable and sensitive means for its quantification and identification in various matrices. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential information on the core chemical properties, structure, and analytical methodologies for this compound.
References
- 1. 2-Ethylhexyl 4-dimethylaminobenzoate | 21245-02-3 [chemicalbook.com]
- 2. specialchem.com [specialchem.com]
- 3. Padimate O - Wikipedia [en.wikipedia.org]
- 4. ETHYL HEXYL DIMETHYL PABA - Ataman Kimya [atamanchemicals.com]
- 5. 2-Ethylhexyl 4-(Dimethylamino)Benzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Padimate-O | C17H27NO2 | CID 30541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CID 10016466 | C17H27NO2 | CID 10016466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Padimate O [webbook.nist.gov]
- 9. 2-Ethylhexyl 4-(Dimethylamino)benzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 11. 2-Ethylhexyl 4-(Dimethylamino)benzoate | CymitQuimica [cymitquimica.com]
- 12. 4-(二甲氨基)苯甲酸-2-乙基己酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Separation of 2-Ethylhexyl 4-(dimethylamino)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 2-Ethylhexyl 4-(dimethylamino)benzoate | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of 2-ethylhexyl 4-(dimethylamino) benzoate using membrane-assisted liquid-liquid extraction and gas chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
